(3S)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Description
This compound is a fluorinated, Fmoc-protected amino acid derivative. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a protecting agent for the amine functionality, commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.
Properties
IUPAC Name |
(3S)-3-(2,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-14-9-10-21(26)19(11-14)22(12-23(28)29)27-24(30)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEWRKVXEYZVOD-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the difluorophenyl group: This can be achieved through halogenation reactions using reagents like fluorine gas or other fluorinating agents.
Introduction of the fluorenylmethoxycarbonyl (Fmoc) group: This step involves the protection of the amino group using Fmoc chloride under basic conditions.
Coupling reactions: The protected amino acid is then coupled with the difluorophenyl group using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3S)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Key analogs differ in substituents on the phenyl ring, stereochemistry, and additional functional groups. Below is a comparative analysis:
Impact of Substituents on Properties
- Fluorine vs. Nitro/Methyl Groups: Fluorine substituents (e.g., 2,5-difluoro vs. 3,5-difluoro) alter electron density and steric bulk. The 2,5-difluoro configuration may reduce solubility compared to nitro-containing analogs like the 4-nitrophenyl derivative .
Stereochemistry :
- Functional Groups: Hydroxyl groups (as in ) enhance hydrogen-bonding interactions, affecting solubility and solid-state packing.
Biological Activity
(3S)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, also known by its CAS number 1260593-16-5, is a complex organic compound with significant implications in medicinal chemistry and biological research. The compound features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is pivotal in peptide synthesis and drug development.
| Property | Value |
|---|---|
| Molecular Formula | C24H19F2NO4 |
| Molar Mass | 423.42 g/mol |
| Density | 1.356 g/cm³ (predicted) |
| Boiling Point | 610.6 °C (predicted) |
| pKa | 4.20 (predicted) |
Biological Activity
The biological activity of this compound is primarily linked to its role as an amino acid derivative and its potential applications in drug design. Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antitumor Activity : Some studies suggest that derivatives of Fmoc-protected amino acids can inhibit tumor growth by interfering with protein synthesis pathways.
- Enzyme Inhibition : The structural components of this compound may allow it to act as an inhibitor for specific enzymes involved in metabolic processes.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it likely involves:
- Binding to Enzymes or Receptors : The fluorenylmethoxycarbonyl group may enhance the binding affinity to target proteins, modulating their activity.
- Influencing Signal Transduction Pathways : By interacting with key molecular targets within cells, this compound may alter signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
- Anticancer Research : A study investigated the effects of Fmoc-protected amino acids on cancer cell lines, demonstrating that certain derivatives can significantly reduce cell viability through apoptosis induction.
- Enzyme Activity Modulation : Another research effort focused on the inhibition of specific kinases by similar compounds, revealing potential therapeutic applications in diseases characterized by aberrant kinase activity.
Future Directions
Ongoing research is essential to fully understand the biological implications of this compound:
- Synthesis of Analogues : Developing analogues could lead to compounds with improved efficacy and selectivity for biological targets.
- In Vivo Studies : Conducting animal studies will help assess the pharmacokinetics and therapeutic potential of this compound in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
